molecular formula C5H7ClN2 B092481 2-(chloromethyl)-1-methyl-1H-imidazole CAS No. 19225-92-4

2-(chloromethyl)-1-methyl-1H-imidazole

Cat. No. B092481
CAS RN: 19225-92-4
M. Wt: 130.57 g/mol
InChI Key: VYEGAEUUQMJXTM-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-methyl-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a chloromethyl group attached to the imidazole ring makes it a versatile intermediate for various chemical reactions and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the functionalization of the imidazole ring. For instance, 1-Methyl-2-chloromethyl-5-nitroimidazole, a related compound, can react with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond in the 2 position, following the SRN1 mechanism and subsequent base-promoted nitrous acid elimination . Although the specific synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction . Theoretical calculations such as Hartree-Fock (HF) and density functional theory (DFT) can also be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Imidazole derivatives exhibit ambidentate properties, meaning they can react at multiple sites. For instance, the benzylation of 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole occurs at the N(1) atom, as shown by 1H-1H two-dimensional NMR spectroscopy . Additionally, the reaction of imidazole with 2-phenyl,4-chloromethylene-oxazol-5-one involves nitrogen attack rather than carbon-carbon bond formation, leading to the formation of 2-phenyl,4-(imidazol-1-yl)methylene-oxazol-5-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their substituents. For example, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole shows that the phenyl rings and the imidazole ring are planar, and the molecules are arranged in layers stabilized by C-H...π interactions . The solubility, melting point, and stability of these compounds can vary significantly depending on their molecular structure. The biological activity of some imidazole derivatives, such as 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine, has been assayed against various bacteria and fungi, with some compounds showing moderate activity .

Scientific Research Applications

  • Synthesis of Novel Compounds

    2-(chloromethyl)-1-methyl-1H-imidazole is used in synthesizing new compounds with potential applications in various fields. For instance, it reacts with tertiary nitronate anions to produce 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, as described in research by Crozet et al. (1985) (Crozet et al., 1985).

  • Chemical Reactions and Stability

    The compound undergoes pH-dependent aqueous hydrolysis, showing different reactivity based on its protonated form, as found in a study by Bolton and McClelland (1989) (Bolton & McClelland, 1989).

  • Electron Transfer C-Alkylation

    Vanelle et al. (1994) showed the use of this compound in C-alkylation reactions, proceeding through the SRN1 mechanism, which involves electron transfer steps (Vanelle et al., 1994).

  • Ferroelectricity and Antiferroelectricity

    The imidazole unit, key in 2-(chloromethyl)-1-methyl-1H-imidazole, is significant in biological systems and can form bistable electric polarity chains through proton tautomerization, as demonstrated by Horiuchi et al. (2012) (Horiuchi et al., 2012).

  • Medicinal Applications

    Ibraheem et al. (2020) synthesized novel benzimidazole-pyrazoline hybrid molecules using 2-(chloromethyl)-1-methyl-1H-imidazole, showing potential anti-diabetic properties (Ibraheem et al., 2020).

  • Catalysis

    This compound has been used in the synthesis of catalysts like mangenese(III) porphyrin supported on imidazole-modified chloromethylated MIL-101(Cr) for hydrocarbon oxidation, as researched by Zadehahmadi et al. (2014) (Zadehahmadi et al., 2014).

  • Fuel Cell Applications

    Development of imidazolium-type alkaline anion exchange membranes for fuel cells was studied by Ran et al. (2012), where 1-methylimidazole, a related compound, was used (Ran et al., 2012).

  • Pharmaceutical Development

    In pharmaceutical research, 2-(chloromethyl)-1-methyl-1H-imidazole has been part of the synthesis of angiotensin II receptor antagonists, contributing to the development of antihypertensive drugs, as reported by Carini et al. (1991) (Carini et al., 1991).

properties

IUPAC Name

2-(chloromethyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGAEUUQMJXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353063
Record name 2-(chloromethyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-1-methyl-1H-imidazole

CAS RN

19225-92-4
Record name 2-(chloromethyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-1-methyl-1H-imidazole
Reactant of Route 2
2-(chloromethyl)-1-methyl-1H-imidazole

Citations

For This Compound
42
Citations
L Zhao, K Wang, T Furuyama, J Jiang, N Kobayashi - core.ac.uk
… O-Alkylation of the flexible thiacalix[4]arene 1 with 2-chloromethyl-1-methyl-1H-imidazole 2 in the presence of Na2CO3 or K2CO3 afforded mono-O-alkylation product 3 in 29–51 % yield…
Number of citations: 5 core.ac.uk
XL Ni, CC Jin, XK Jiang, M Takimoto… - Organic & …, 2013 - pubs.rsc.org
The article describes the synthesis and extraction properties of the new hexahomotrioxacalix[3]arene-based derivatives cone- and partial-cone-2 bearing 1-methyl-1H-imidazole …
Number of citations: 15 pubs.rsc.org
JL Zhao, H Tomiyasu, XL Ni, X Zeng… - New Journal of …, 2014 - pubs.rsc.org
O-Alkylation of the flexible thiacalix[4]arene 1 with 2-chloromethyl-1-methyl-1H-imidazole 2 in the presence of Na2CO3 or K2CO3 afforded mono-O-alkylation product 3 in 29–51% yield…
Number of citations: 11 pubs.rsc.org
V Mishra, H Mishra, R Mukherjee, E Codjovi… - Dalton …, 2009 - pubs.rsc.org
An iron(II) complex [Fe(L5)2][ClO4]2 of a new nonplanar tridentate ligand [L5 = 2-[3-(2′-pyridyl)pyrazol-1-ylmethyl](1-methylimidazole)] has been synthesized and its spin-transition …
Number of citations: 15 pubs.rsc.org
JL Zhao, C Wu, X Zeng, S Rahman… - …, 2016 - Wiley Online Library
… -alkylation of 1 [ 10] with 2-chloromethyl-1-methyl-1H-imidazole9 in the presence of Cs 2 CO … -alkylation of 2 [ 11] with 2-chloromethyl-1-methyl-1H-imidazole in the presence of Cs 2 CO …
Y Rondelez, O Sénèque, MN Rager… - … A European Journal, 2000 - Wiley Online Library
… The remaining phenolic positions of the 1,3,5-tris-alkylated products 1) were then treated with either 2-chloromethyl-1-methyl-1H-imidazole[51] or 2-chloromethyl-1-ethyl-1H-imidazole[…
CT Cahill - 2012 - hereyougofriend.s3.amazonaws …
The research in this thesis focuses on the synthesis of two different molecules that we hypothesize to be capable of catalyzing amidation reactions. Currently, the majority of …
Number of citations: 0 hereyougofriend.s3.amazonaws.com
O Sénèque, MN Rager, M Giorgi… - Journal of the American …, 2000 - ACS Publications
… N ligand X 6 Me 3 Imme 3 was prepared from t-butyl-calix[6]arene, 10 which was converted to its 1,3,5-trimethyl ether 11 and then treated with 2-chloromethyl-1-methyl-1H-imidazole in …
Number of citations: 193 pubs.acs.org
M Gökçe - 2018 - open.metu.edu.tr
There is an increasing interest on the aromatic oxidative ring opening reactions due to their challenging features. Among these reactions, the ones using molecular oxygen attract even …
Number of citations: 1 open.metu.edu.tr
A Višnjevac, J Gout, N Ingert, O Bistri… - Organic Letters, 2010 - ACS Publications
… Finally, reaction of 4 with 2-chloromethyl-1-methyl-1H-imidazole in the presence of NaH gave the desired N 3 ligand 5. An overall yield of 32% (23% starting from resorcinol) was …
Number of citations: 12 pubs.acs.org

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